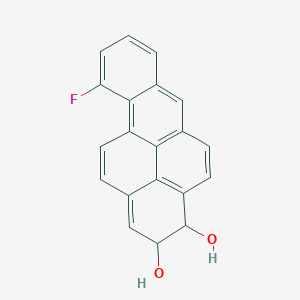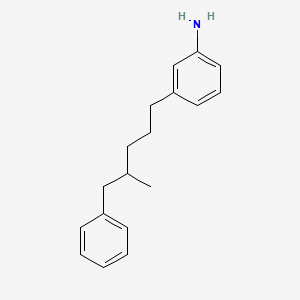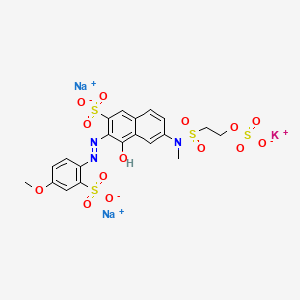
2-Methyl-N~1~,N~3~-diphenylbutane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-N~1~,N~3~-diphenylbutane-1,3-diamine is an organic compound that belongs to the class of amines It features a butane backbone with methyl and diphenyl substituents, making it a structurally complex molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N~1~,N~3~-diphenylbutane-1,3-diamine typically involves multi-step organic reactions. One common method is the reductive amination of 2-Methyl-1,3-diphenylbutane-1,3-dione with an appropriate amine source under reducing conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-N~1~,N~3~-diphenylbutane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
2-Methyl-N~1~,N~3~-diphenylbutane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an additive in polymer manufacturing
Mécanisme D'action
The mechanism of action of 2-Methyl-N~1~,N~3~-diphenylbutane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating receptor activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1,3-diphenylbutane: Lacks the diamine functionality but shares the butane backbone and phenyl groups.
N,N-Diphenylbutane-1,3-diamine: Similar structure but without the methyl group.
2-Methyl-1,3-diphenylpropane-1,3-diamine: Similar but with a shorter carbon chain
Uniqueness
2-Methyl-N~1~,N~3~-diphenylbutane-1,3-diamine is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, making it valuable in various research and industrial applications.
Propriétés
| 80460-54-4 | |
Formule moléculaire |
C17H22N2 |
Poids moléculaire |
254.37 g/mol |
Nom IUPAC |
2-methyl-1-N,3-N-diphenylbutane-1,3-diamine |
InChI |
InChI=1S/C17H22N2/c1-14(13-18-16-9-5-3-6-10-16)15(2)19-17-11-7-4-8-12-17/h3-12,14-15,18-19H,13H2,1-2H3 |
Clé InChI |
ZHWDAGQLXXATHZ-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC1=CC=CC=C1)C(C)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one](/img/no-structure.png)

![2-[(Octadec-11-yn-1-yl)oxy]oxane](/img/structure/B14415056.png)
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-4,5-dimethyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14415067.png)

![Ethyl 5-[1-(benzenesulfonyl)-4-oxocyclohex-2-EN-1-YL]pentanoate](/img/structure/B14415089.png)

![2-Butanone, 4-[(4-chlorophenyl)amino]-](/img/structure/B14415105.png)



